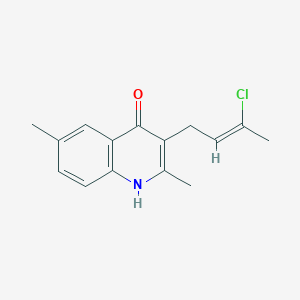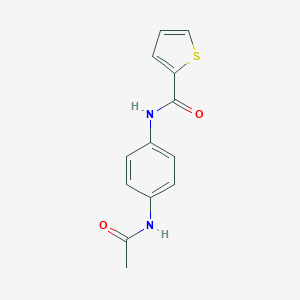![molecular formula C25H23NO3 B404729 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives .
科学的研究の応用
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacophore properties.
作用機序
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress response, respectively. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its specific structural combination of a trimethoxyphenyl group and a dihydrobenzoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C25H23NO3 |
|---|---|
分子量 |
385.5g/mol |
IUPAC名 |
12-(3,4,5-trimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C25H23NO3/c1-27-21-13-16(14-22(28-2)25(21)29-3)24-19-10-6-9-18(19)23-17-8-5-4-7-15(17)11-12-20(23)26-24/h4-5,7-8,11-14H,6,9-10H2,1-3H3 |
InChIキー |
YKJAZHKMXQRODM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)




![5-(1,3-Benzodioxol-5-ylmethylene)-3-[(4-methoxyanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B404661.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)
![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)

![4-chloro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B404668.png)
